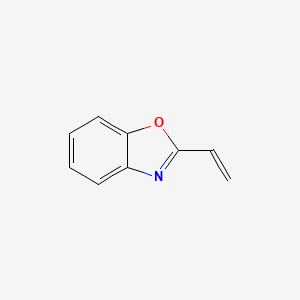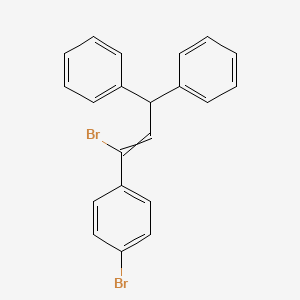
1-Bromo-4-(1-bromo-3,3-diphenylprop-1-enyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-(1-bromo-3,3-diphenylprop-1-enyl)benzene is an organic compound that belongs to the class of brominated aromatic hydrocarbons. This compound is characterized by the presence of two bromine atoms and a diphenylprop-1-enyl group attached to a benzene ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-(1-bromo-3,3-diphenylprop-1-enyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-(1-bromo-3,3-diphenylprop-1-enyl)benzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction proceeds through the formation of a benzenonium intermediate, followed by the removal of a proton to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from benzene derivatives. The process includes Friedel-Crafts alkylation to introduce the diphenylprop-1-enyl group, followed by bromination to attach the bromine atoms at specific positions on the benzene ring .
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-4-(1-bromo-3,3-diphenylprop-1-enyl)benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the benzene ring with electrophiles.
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine-substituted positions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine yields brominated derivatives, while nucleophilic substitution with NaOH can produce phenol derivatives .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-(1-bromo-3,3-diphenylprop-1-enyl)benzene involves its interaction with various molecular targets through electrophilic and nucleophilic reactions. The compound’s bromine atoms and aromatic structure allow it to participate in a range of chemical transformations, influencing the pathways and intermediates formed during reactions .
Comparación Con Compuestos Similares
1-Bromo-3-iodobenzene: This compound also contains a bromine atom attached to a benzene ring but differs in the presence of an iodine atom instead of a second bromine.
4-Bromo-2-nitrotoluene: This compound has a bromine atom and a nitro group attached to the benzene ring, offering different reactivity and applications.
Uniqueness: 1-Bromo-4-(1-bromo-3,3-diphenylprop-1-enyl)benzene is unique due to its specific substitution pattern and the presence of the diphenylprop-1-enyl group.
Propiedades
Fórmula molecular |
C21H16Br2 |
|---|---|
Peso molecular |
428.2 g/mol |
Nombre IUPAC |
1-bromo-4-(1-bromo-3,3-diphenylprop-1-enyl)benzene |
InChI |
InChI=1S/C21H16Br2/c22-19-13-11-18(12-14-19)21(23)15-20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-15,20H |
Clave InChI |
UWSXSYDPVLHLHX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C=C(C2=CC=C(C=C2)Br)Br)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


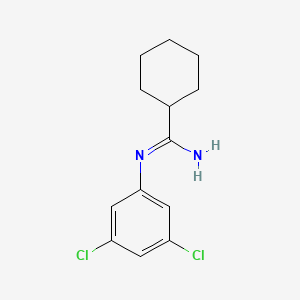
![Benzyl 6-oxo-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13889411.png)
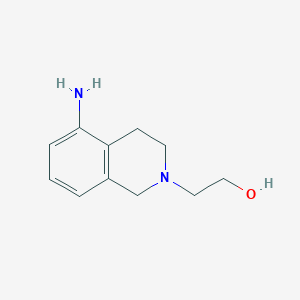
![6-(2-Phenylethyl)-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine;hydrochloride](/img/structure/B13889440.png)

![3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octane hcl](/img/structure/B13889444.png)
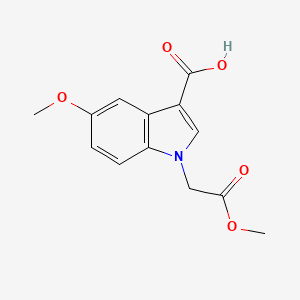
![Dimethyl 2-oxabicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B13889459.png)
![Spiro[3.5]nonane-2-carbaldehyde](/img/structure/B13889462.png)
![[3-[(3,4-Dichlorophenyl)methoxy]phenyl]methanol](/img/structure/B13889466.png)

![2-[(4-Acetylpiperazin-1-yl)methyl]-7-(3,4-dimethoxyphenyl)-5-ethylthieno[3,2-c]pyridin-4-one](/img/structure/B13889479.png)
![1-[4-(1,1-Dimethyl-2,3-dihydroinden-5-yl)-1,3-thiazol-2-yl]piperidin-4-amine](/img/structure/B13889481.png)
